Ethanone, 1-(tetrahydro-3-thienyl)- (9CI), also known by its CAS number 114932-86-4, is a chemical compound featuring a thienyl group attached to an ethanone structure. Its molecular formula is and it has a molecular weight of approximately 114.14 g/mol. The compound's structure includes a tetrahydrofuran moiety, which contributes to its unique properties and reactivity. The presence of the thienyl group imparts distinct characteristics that differentiate it from other ethanones.
There is no current information available on the specific mechanism of action of 3-acetylthiophene in biological systems or its interaction with other compounds.
Research indicates that compounds related to ethanone, particularly those containing thiophene rings, exhibit various biological activities. These can include:
Ethanone, 1-(tetrahydro-3-thienyl)- can be synthesized through several methods:
Ethanone, 1-(tetrahydro-3-thienyl)- has potential applications across various fields:
Studies on interaction mechanisms involving ethanone derivatives typically focus on their reactivity with biological molecules. For instance:
Ethanone, 1-(tetrahydro-3-thienyl)- shares similarities with several other thienyl-containing compounds. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethanone, 1-(3-thienyl)- | 1468-83-3 | Contains a simple thienyl group; used in synthesis |
Ethanone, 1-(2-thienyl)- | 105850-94-0 | Similar structure but different substitution pattern |
Ethanol, 2-(thieno[2,3-b]pyridin-5-yl) | 1341796-00-4 | Contains both thiophene and pyridine; exhibits different biological activities |
Uniqueness: The unique aspect of ethanone, 1-(tetrahydro-3-thienyl)- lies in its tetrahydrofuran component combined with the thienyl group, which may provide distinctive reactivity profiles and biological activities compared to other thienyl derivatives.